
2-(2-Chloro-5-methylphenoxy)ethanamine
Overview
Description
2-(2-Chloro-5-methylphenoxy)ethanamine is a chemical compound that belongs to the class of arylalkylamine derivatives . It is commonly referred to as ‘Clorphenamine’ and is widely used in scientific research as a selective inhibitor of histamine H1 receptors . It is a white crystalline powder that is soluble in water and methanol .
Molecular Structure Analysis
The molecular weight of 2-(2-Chloro-5-methylphenoxy)ethanamine is 185.65 g/mol . The InChI key is LPGCKEGMJIEKJH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-(2-Chloro-5-methylphenoxy)ethanamine is a white crystalline powder that is soluble in water and methanol . Its molecular weight is 185.65 g/mol .Scientific Research Applications
Chemical Properties and Synthesis
- Analytical Detection : A study developed a high-performance liquid chromatography tandem mass spectrometry (HPLC/MS/MS) method for detecting NBOMe compounds, including analogs of 2-(2-Chloro-5-methylphenoxy)ethanamine, in serum samples. This method aids in clinical toxicology testing, highlighting the compound's significance in forensic science and toxicology Poklis et al., 2013.
- Novel Synthetic Routes : Research on the synthesis of related compounds demonstrates innovative approaches to obtain key intermediates, such as those used in the production of pharmaceuticals like Silodosin. These synthetic methodologies underscore the chemical versatility and potential pharmaceutical applications of compounds within this class Luo et al., 2008.
Pharmacological and Biochemical Studies
- Neuropharmacology : Comparative studies of NBOMe hallucinogens and their effects on serotonin receptors have shed light on the potent hallucinogenic properties of these compounds. Research in this area contributes to our understanding of receptor agonism, offering insights into the design of new therapeutic agents targeting the central nervous system Elmore et al., 2018.
- Metabolic Pathways : Investigations into the metabolism of NBOMe compounds, including those structurally related to 2-(2-Chloro-5-methylphenoxy)ethanamine, have identified key enzymes involved in their biotransformation. Such studies are crucial for understanding the pharmacokinetics and potential toxicological effects of these substances Nielsen et al., 2017.
Environmental and Health Implications
- Disinfectant Residues in Water : The development of chromatographic methods for determining residues of disinfectant agents, including chlorophenols, in surface water addresses the environmental impact of chemical pollutants. This research underscores the importance of monitoring and managing chemical contaminants in aquatic ecosystems Baranowska & Wojciechowska, 2012.
properties
IUPAC Name |
2-(2-chloro-5-methylphenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-7-2-3-8(10)9(6-7)12-5-4-11/h2-3,6H,4-5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGCKEGMJIEKJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-5-methylphenoxy)ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{1-[(Pyridin-3-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1460892.png)

![5-[(3,4-dichlorophenyl)methyl]-2H-1,2,3,4-tetrazole](/img/structure/B1460894.png)
![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1460895.png)
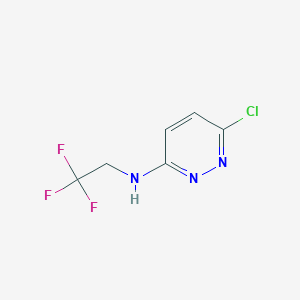
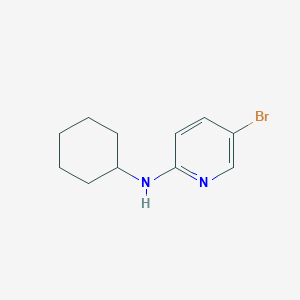
![Methyl 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetate](/img/structure/B1460901.png)
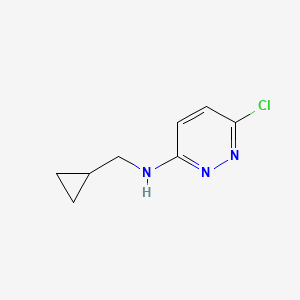



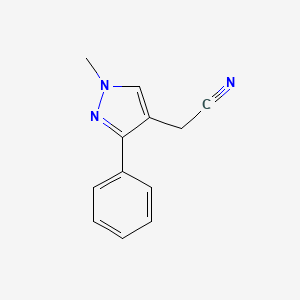
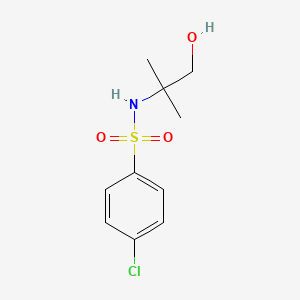
![5-Chloro-6-[(5-fluoro-2-methylphenyl)amino]pyridine-3-carboxylic acid](/img/structure/B1460913.png)